N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound with an intriguing structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained attention due to its potential biological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are often employed.
Major Products: The specific products formed depend on reaction conditions and substituents.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit anticancer properties due to its CDK2 inhibitory activity.
Chemistry: Researchers explore its reactivity and design new derivatives.
Biology: It could be used as a tool compound to study cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting cell cycle progression and apoptosis pathways.
Comparison with Similar Compounds
N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique structure. Similar compounds include other pyrazolo[1,5-a]pyrimidines, but this specific derivative offers distinct features.
Remember that further studies are essential to fully understand its potential and mechanisms
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-22-12-7-10(8-13(23-2)15(12)24-3)18-16(21)11-9-14-17-5-4-6-20(14)19-11/h4-9H,1-3H3,(H,18,21) |
InChI Key |
SKSPMGZKCWNKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
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